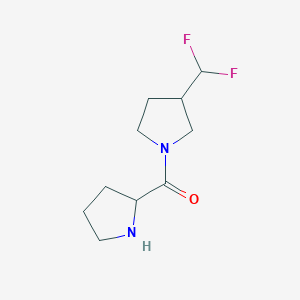![molecular formula C8H12N4O2 B1491854 1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboximidamide CAS No. 2097957-03-2](/img/structure/B1491854.png)
1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboximidamide
Vue d'ensemble
Description
1,3-Dioxooctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboximidamide (DOCP) is a novel small molecule that has been studied for its potential to act as a therapeutic agent for a variety of diseases. DOCP has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential as an antioxidant, and for its ability to modulate the activity of enzymes involved in metabolic pathways.
Applications De Recherche Scientifique
Synthesis and Biological Potential
Novel Synthetic Pathways : Research has focused on developing new synthetic methodologies for creating compounds with the pyrrolo[3,4-c]pyridine scaffold, which is a core structure in many biologically active compounds. For example, innovative synthetic routes have been explored to efficiently construct iso-condensed heteroaromatic pyrroles, including pyrrolo[3,4-c]pyridine derivatives, using tandem intramolecular 1,3-dipolar cycloaddition and cycloreversion reactions among others. These methodologies offer access to a variety of structurally diverse compounds with potential applications in medicinal chemistry (Sha et al., 1992).
Biological Activities : Several studies have explored the biological activities of compounds featuring the pyrrolo[3,4-c]pyridine moiety. For instance, some derivatives have been evaluated for their anti-HIV-1 activities, showing moderate to potent inhibitory effects against HIV-1 replication. This highlights the potential of these compounds as templates for developing new anti-HIV drugs (Liu et al., 2014).
Chemosensor Applications : New fluorophores based on the 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione structure have been synthesized and shown high selectivity for Fe3+/Fe2+ cations, demonstrating the utility of these compounds as chemosensors. This application is particularly relevant for biological and environmental monitoring, where selective detection of metal ions is crucial (Maity et al., 2018).
Mécanisme D'action
Target of Action
We know that it belongs to the pyrrolopyrazine scaffold, which contains both a pyrrole ring and a pyrazine ring . These structural features suggest potential interactions with various biological molecules.
Mode of Action
The exact mode of action remains elusive, but we can speculate based on related compounds. Pyrrolopyrazines have exhibited diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects . Therefore, it’s likely that our compound interacts with specific cellular targets, leading to downstream changes in cellular processes.
Propriétés
IUPAC Name |
1,3-dioxo-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-5-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c9-8(10)12-2-1-4-5(3-12)7(14)11-6(4)13/h4-5H,1-3H2,(H3,9,10)(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUNONWNRKXEQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1C(=O)NC2=O)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



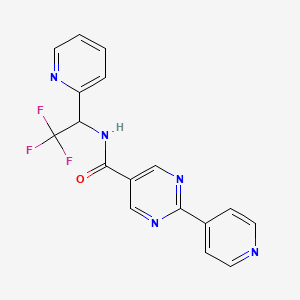
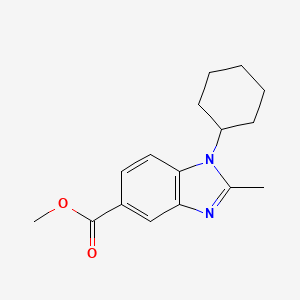

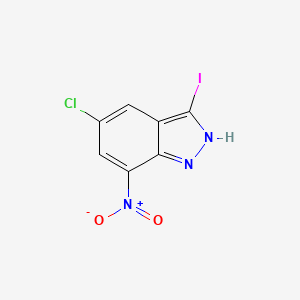

![Methyl 8-chloroimidazo[1,2-A]pyrazine-2-carboxylate](/img/structure/B1491777.png)
![1-[(3-Chlorophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B1491778.png)
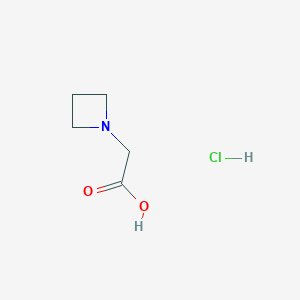
![[4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl]amine dihydrochloride](/img/structure/B1491781.png)
![4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B1491782.png)
![4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1491783.png)
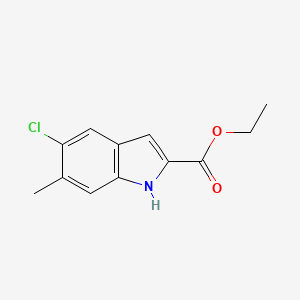
![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)nicotinic acid](/img/structure/B1491789.png)
